molecular formula C9H2BrF7O B14772326 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B14772326
M. Wt: 339.00 g/mol
InChI Key: FWCPIEFUNPPEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde: Shares similar structural features but differs in functional groups.

    2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Another related compound with different functional groups and applications.

Uniqueness

1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone stands out due to its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

Molecular Formula

C9H2BrF7O

Molecular Weight

339.00 g/mol

IUPAC Name

1-[2-bromo-6-fluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H2BrF7O/c10-4-1-3(8(12,13)14)2-5(11)6(4)7(18)9(15,16)17/h1-2H

InChI Key

FWCPIEFUNPPEMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.